molecular formula C12H25NO5S4 B13719863 Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Cat. No.: B13719863
M. Wt: 391.6 g/mol
InChI Key: UFKKQFGMIKQTFD-NXEZZACHSA-N
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Description

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is a compound primarily used as an oxidizing agent in organic synthesis. It is known for its ability to oxidize alkenes, sulfides, and nitrites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) with methylsulfonyl chloride and a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical involves the transfer of an oxygen atom to the substrate, resulting in the oxidation of the substrate. The compound acts as a radical initiator, generating reactive oxygen species that facilitate the oxidation process. The molecular targets include alkenes, sulfides, and nitrites, and the pathways involved are primarily radical-mediated oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used oxidizing agent in organic synthesis.

    4-Acetamido-TEMPO: Another derivative of TEMPO with similar oxidizing properties.

    2,2,5,5-Tetramethyl-3-pyrrolin-1-yloxyl (PROXYL): A related compound with similar radical properties.

Uniqueness

Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is unique due to its dual methylsulfonyl groups, which enhance its oxidizing ability and make it more versatile in various chemical reactions compared to its counterparts .

Properties

Molecular Formula

C12H25NO5S4

Molecular Weight

391.6 g/mol

IUPAC Name

(3R,4R)-1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3/t9-,10-/m1/s1

InChI Key

UFKKQFGMIKQTFD-NXEZZACHSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C

Canonical SMILES

CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C

Origin of Product

United States

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